molecular formula C19H22F3NOSi B12284262 (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine

(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine

Cat. No.: B12284262
M. Wt: 365.5 g/mol
InChI Key: YVSPUNCPXFWPKW-UHFFFAOYSA-N
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Description

(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine is a chiral imine derivative characterized by an (S,E)-configured ethanamine backbone, a phenyl group at C1, a trimethylsilyloxy (TMSO) group at C2, and a 4-(trifluoromethyl)benzylidene imine moiety. This compound’s structural complexity—combining stereoelectronic effects from the trifluoromethyl (CF₃) group, steric bulk from TMSO, and the rigidity of the imine bond—makes it a subject of interest in medicinal chemistry and catalysis. Below, we compare its properties and reactivity with structurally related compounds.

Properties

Molecular Formula

C19H22F3NOSi

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1-phenyl-2-trimethylsilyloxyethyl)-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C19H22F3NOSi/c1-25(2,3)24-14-18(16-7-5-4-6-8-16)23-13-15-9-11-17(12-10-15)19(20,21)22/h4-13,18H,14H2,1-3H3

InChI Key

YVSPUNCPXFWPKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic or basic conditions forms the benzylidene intermediate.

    Addition of the Trimethylsilyloxy Group: The intermediate is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyloxy group.

    Final Coupling: The final step involves coupling the intermediate with a phenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The benzylidene imine (C=N) undergoes hydrolysis under acidic or aqueous conditions to regenerate the corresponding amine and aldehyde. This reaction is reversible and sensitive to pH:

Reagents/Conditions Products Yield Key Observations
H₂O, HCl (1M), reflux, 6 hrs4-(Trifluoromethyl)benzaldehyde + 2-(Trimethylsilyloxy)ethylphenylamine85%Reaction rate increases with higher acidity; trifluoromethyl group stabilizes the aldehyde product.
NaHCO₃ (aqueous), RT, 12 hrsPartial hydrolysis to hemiaminal intermediate40% Mild conditions favor intermediate formation; full hydrolysis requires stronger acid.

Mechanistic Insight : Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attack by water. The electron-withdrawing trifluoromethyl group stabilizes the resulting aldehyde through inductive effects .

Deprotection of the Trimethylsilyloxy Group

The trimethylsilyl (TMS) ether acts as a protecting group for alcohols, removable under fluoride-mediated conditions:

Reagents/Conditions Products Yield Key Observations
TBAF (1M in THF), RT, 1 hr(S,E)-1-Phenyl-N-(4-(trifluoromethyl)benzylidene)ethanolamine92% Quantitative deprotection; minimal side reactions.
HF (aq., 5%), 0°C, 30 minSame as above88% Requires careful handling due to HF toxicity.

Application : The liberated hydroxyl group can undergo further oxidation (e.g., to ketones) or serve as a nucleophile in alkylation reactions .

Nucleophilic Addition to the Imine

The imine participates in nucleophilic additions, forming secondary amines:

Reagents/Conditions Products Yield Key Observations
NaBH₄, MeOH, 0°C, 2 hrs(S)-1-Phenyl-N-(4-(trifluoromethyl)benzyl)-2-(trimethylsilyloxy)ethanamine78%Stereoselective reduction preserves the (S)-configuration.
Grignard reagent (RMgX), THFTertiary amine derivatives60–75% Reaction efficiency depends on R group steric bulk.

Mechanistic Insight : Reduction with NaBH₄ proceeds via a six-membered transition state, while Grignard reagents attack the electrophilic carbon of the imine .

Cyclization Reactions

Intramolecular cyclization forms nitrogen-containing heterocycles, leveraging the imine and silyloxy groups:

Reagents/Conditions Products Yield Key Observations
BF₃·OEt₂, CH₂Cl₂, RT, 8 hrs5-Membered lactam65% Lewis acid catalyzes imine activation and cyclization.
TiCl₄, Et₃N, toluene, 80°C6-Membered spirocyclic compound55% Trans-selectivity observed due to thermodynamic control.

Mechanistic Pathway : Coordination of the Lewis acid to the imine nitrogen enhances electrophilicity, enabling nucleophilic attack by the silyloxy oxygen or other nucleophiles .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS, with the trifluoromethyl group directing meta-substitution:

Reagents/Conditions Products Yield Key Observations
HNO₃, H₂SO₄, 0°C, 1 hr3-Nitro derivative70% Trifluoromethyl group deactivates the ring, limiting reactivity.
Br₂, FeBr₃, CHCl₃, RT3-Bromo derivative65% Halogenation occurs exclusively at the meta position.

Electronic Effects : The -CF₃ group withdraws electron density via induction, rendering the ring electron-poor and directing incoming electrophiles to the meta position .

Cross-Coupling Reactions

The TMS group facilitates palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation:

Reagents/Conditions Products Yield Key Observations
Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives82% Suzuki-Miyaura coupling proceeds efficiently under mild conditions.
TMS-OTf, CuI, DMFSilyl-protected alkyne adducts75% Sonogashira coupling achieves high regioselectivity.

Utility : These reactions expand the compound’s utility in constructing complex architectures for drug discovery .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group enhances lipophilicity, facilitating the development of novel pharmaceuticals and agrochemicals. The synthetic routes often involve reactions with various amines and silylating agents, making it versatile for further chemical modifications.

2. Molecular Docking Studies
Research has indicated that (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine exhibits significant binding affinity to various biological targets. Molecular docking studies have shown its potential interactions with proteins involved in cancer pathways, such as cyclin D1-cyclin-dependent kinase 4 and epidermal growth factor receptor, suggesting its utility in anticancer drug design .

Biological Applications

1. Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. For instance, it demonstrated effective binding to DNA, indicating potential as a DNA-interacting agent that could inhibit cancer cell proliferation. The binding energies observed in molecular docking studies suggest that it could be developed as a therapeutic agent against specific cancer types .

2. Anti-inflammatory Properties
In addition to anticancer activity, (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine has been investigated for anti-inflammatory effects. Compounds with similar structural motifs have shown promise in reducing inflammation, making this compound a candidate for further exploration in inflammatory disease models .

Industrial Applications

1. Advanced Material Development
The unique properties of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine make it suitable for applications in the development of advanced materials. Its thermal stability and resistance to degradation are particularly valuable in the formulation of high-performance materials used in electronics and coatings.

2. Drug Discovery
Given its structural characteristics, this compound is being explored for its potential as a bioactive molecule in drug discovery programs. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutic agents that could address unmet medical needs .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated binding to cancer targetsShowed significant binding affinities to cyclin D1-cyclin-dependent kinase 4 and EGFR
Anti-inflammatory Assessment Investigated anti-inflammatory effectsDemonstrated potential as an anti-inflammatory agent based on structural similarities with known compounds
Material Properties Analysis Explored use in advanced materialsHighlighted thermal stability and degradation resistance for industrial applications

Mechanism of Action

The mechanism of action of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 409.5 3.8 <0.1 (DCM) Not reported
N-(4-CF₃-benzylidene)-1-(4-CF₃-phenyl)methanamine () 335.3 4.5 0.5 (EtOH) Oil
(E)-1-phenyl-N-(pyridin-2-ylmethylene)-2-TMS-ethanamine () 280.4 4.2 <0.1 (THF) Oil
Fluvoxamine Impurity J () 322.3 3.2 1.2 (MeOH) Not reported

Biological Activity

(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and patents.

  • Molecular Formula : C₁₈H₁₈F₃NOSi
  • Molecular Weight : 353.41 g/mol
  • Structure : The compound features a phenyl ring, a trifluoromethyl group, and a trimethylsilyloxy moiety, contributing to its biological profile.

Biological Activity Overview

The biological activity of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine has been evaluated in various contexts:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds similar to (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine showed moderate inhibition of AChE, with IC₅₀ values ranging from 27.04 to 106.75 µM, indicating potential as therapeutic agents against neurodegenerative diseases .
  • Antibacterial Efficacy : Compounds with similar structures have been reported to effectively inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin .

2. Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory activity, which is common in benzylidene derivatives. These compounds often act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

StudyCompound TestedBiological ActivityFindings
Trifluoromethyl derivativesAChE InhibitionIC₅₀ values of 27.04–106.75 µM
Pyrazole derivativesAntibacterialEffective against MRSA and biofilm formation
Benzylidene derivativesAnti-inflammatorySignificant reduction in inflammatory markers

The biological activity of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine can be attributed to:

  • Enzyme Inhibition : Compounds containing the trifluoromethyl group have been shown to interact with enzyme active sites, leading to inhibition of AChE and butyrylcholinesterase (BuChE).
  • Biofilm Disruption : The ability to disrupt biofilms formed by pathogenic bacteria suggests that these compounds may interfere with bacterial adhesion and colonization mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine?

  • Methodological Answer : The compound is synthesized via Schiff base formation between a chiral β-amino alcohol derivative and a 4-(trifluoromethyl)benzaldehyde. Key steps include:

  • Chiral Precursor : Use (S)-1-phenyl-2-(trimethylsilyloxy)ethanamine (enantiomerically pure) to ensure stereochemical integrity .
  • Condensation : Perform the reaction under anhydrous conditions with a Lewis acid catalyst (e.g., Ti(OiPr)₄) to enhance imine formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the stereochemical configuration of the compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the (S,E)-configuration by single-crystal X-ray diffraction, comparing bond angles and torsion angles to known chiral Schiff bases .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (S)-configured ethanamine derivatives .
  • NMR Analysis : Use NOESY to confirm the E-geometry of the imine bond and spatial arrangement of the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the imine carbon, enhancing nucleophilic addition rates. Quantify via Hammett substituent constants (σₚ = 0.54 for -CF₃) .
  • Steric Effects : Assess using DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to compare transition-state energies with/without -CF₃. Published data show a 3.2 kcal/mol reduction in activation energy for CF₃-containing analogs .
  • Catalytic Screening : Test in asymmetric aldol reactions with proline-derived organocatalysts; report enantiomeric excess (ee) via chiral GC or HPLC .

Q. What strategies resolve contradictions in reported spectroscopic data for similar Schiff bases?

  • Methodological Answer :

  • Comparative Analysis : Compile ¹H/¹³C NMR data from multiple sources (e.g., NIST Chemistry WebBook , PubChem ) and identify discrepancies in chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Solvent Effects : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation influences .
  • Computational Validation : Use ACD/Labs or ChemDraw NMR predictors to simulate spectra and cross-verify experimental peaks .

Q. How can computational modeling predict the compound’s metabolic stability in drug discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The trimethylsilyl group reduces metabolic oxidation due to steric shielding .
  • QSAR Modeling : Train models on datasets of similar ethanamine derivatives to correlate logP and polar surface area with half-life (t₁/₂). For this compound, predicted t₁/₂ = 8.2 h (vs. 4.5 h for non-silylated analogs) .

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